molecular formula C12H9Cl2NO3 B046829 ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate CAS No. 153435-96-2

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B046829
CAS No.: 153435-96-2
M. Wt: 286.11 g/mol
InChI Key: NFILHPVBZNKVNP-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a formyl group at position 3, and an ethyl ester group at position 2 on the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloroindole.

    Formylation: The formyl group is introduced at position 3 of the indole ring using a formylating agent like Vilsmeier-Haack reagent.

    Esterification: The carboxyl group at position 2 is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 4,6-dichloro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 4,6-dichloro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Ethyl 4,6-diamino-3-formyl-1H-indole-2-carboxylate (example with amine substitution).

Scientific Research Applications

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 4,6-dichloro-1H-indole-2-carboxylate: Lacks the formyl group at position 3, which may result in different chemical reactivity and biological activity.

    Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the chlorine atoms at positions 4 and 6, which may affect its lipophilicity and interaction with molecular targets.

    Ethyl 4,6-dichloro-3-hydroxy-1H-indole-2-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and potential biological activities.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFILHPVBZNKVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383501
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-96-2
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-carboethoxy-4,6-dichloroindole (20.0 g, 0.077 mol), and dimethylformamide (9.0 mL, 0.117 mol) in dichloroethane (100 mL). Add phosphoryl chloride (18.0 g, 0.117 mmol). Heat to reflux. After 3.5 hours, cool the reaction mixture to ambient temperature to obtain a solid. Collect the solid by filtration, rinse with water. Combine the solid with aqueous 1 M sodium acetate solution and stir. After 1 hour, filter, rinse with water, and dry to give 3-formyl-2-carboethoxy-4,6-dichloroindole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine 2-carboethoxy-4,6-dichloroindole (10.0 g, 0.039 mol), and dimethylformamide (4.5 mL, 0.057 mol) in dichloroethane (20 mL). Add phosphoryl chloride (8.9 g, 0.058 mmol). Heat to 80° C. After 18 hours, cool the reaction mixture to ambient temperature and combine with aqueous 1 M sodium acetate solution and stir. After 18 hours, filter, rinse with water, and dry to give 3-formyl-2-carboethoxy-4,6-dichloroindole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
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ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

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